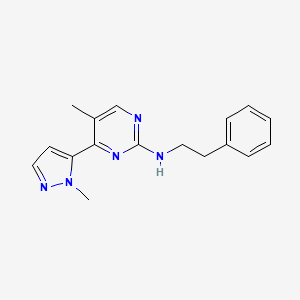
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as DMPD, is a synthetic compound with potential applications in scientific research. It belongs to the family of pyrrolidinediones and has been studied for its mechanism of action and biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione may enhance GABAergic neurotransmission, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to exhibit anticonvulsant activity in animal models, suggesting that it may have potential as a treatment for epilepsy. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential as a treatment for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its potential as a treatment for epilepsy and neurodegenerative diseases. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is its potential as a treatment for epilepsy and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione and its effects on the GABA system. Finally, research is needed to explore the potential of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione as a treatment for anxiety and depression.
Synthesemethoden
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzaldehyde with methylamine, followed by the reaction of the resulting intermediate with 4-methylbenzylamine and succinic anhydride. The final product can be purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant activity in animal models and may have potential as a treatment for epilepsy. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been studied for its potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-11-3-5-13(6-4-11)9-15-12(2)18(23)22(19(15)24)14-7-8-16(20)17(21)10-14/h3-8,10,12,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWHMIJHFUTKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5067733.png)
![3-phenyl-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5067735.png)

![(3S*)-1-isobutyl-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methyl-2-piperazinone](/img/structure/B5067749.png)
![2,4,6-triisopropyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5067750.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5067754.png)

![3-[(3,5-dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5067783.png)
![N-[2-(5-methoxy-2-furoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide](/img/structure/B5067784.png)
![methyl 1-[(8-methyl-2-{[methyl(2-phenylethyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5067794.png)
![2-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5067795.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methyl-3-nitrophenyl)hydrazone]](/img/structure/B5067803.png)
![diethyl 3-methyl-5-[2-(2-oxo-1(2H)-naphthalenylidene)hydrazino]-2,4-thiophenedicarboxylate](/img/structure/B5067815.png)
![(2,4-difluorobenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5067817.png)